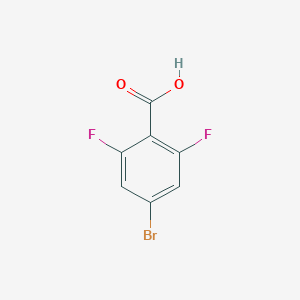

4-Bromo-2,6-difluorobenzoic Acid

Description

Properties

IUPAC Name |

4-bromo-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHPJGPQWZEZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378350 | |

| Record name | 4-Bromo-2,6-difluorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183065-68-1 | |

| Record name | 4-Bromo-2,6-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183065-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-difluorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-bromo-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Bromo-2,6-difluorobenzoic acid" physical properties

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,6-difluorobenzoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physical and Chemical Properties

This compound, with the CAS number 183065-68-1, is an organic compound that presents as an off-white crystalline solid under standard conditions.[3][4][5][6] Its unique molecular structure, featuring both bromine and fluorine substituents on a benzoic acid ring, imparts valuable reactivity and makes it a versatile building block in organic synthesis.[7]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 183065-68-1 | [2][4][5][7][8][9][10][11][12] |

| Molecular Formula | C₇H₃BrF₂O₂ | [4][5][8][9][10][13][11][12] |

| Molecular Weight | 237.00 g/mol | [8][9][11] |

| Appearance | Off-white crystalline solid/powder | [4][5][6] |

| Melting Point | 196 - 205 °C | [2][3][4][5][9] |

| 204 °C | [8] | |

| 201-203 °C | [5][7] | |

| 198-201 °C | [9] | |

| 196-198 °C | [4][6] | |

| 201-205 °C | ||

| 200-204 °C | [2] | |

| Boiling Point | 271.7 °C at 760 mmHg | [3][4][5][6] |

| Density | 1.872 - 1.9 g/cm³ | [3][4][5][6] |

| Flash Point | 118.1 °C | [3][4][5][6] |

| pKa | 2.11 ± 0.10 (Predicted) | [10] |

| Solubility | Soluble in Methanol | [10] |

| Refractive Index | 1.559 | [4][6] |

| XLogP3 | 2.3 | [4][6] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the literature, standard laboratory procedures are employed.

Melting Point Determination

The melting point is a crucial indicator of purity. A standard method for its determination is as follows:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Synthesis of this compound

A common laboratory-scale synthesis involves the ortho-lithiation of 3,5-difluorobromobenzene followed by carboxylation.[10][14][15]

-

Reaction Setup: A solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C in an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: n-Butyllithium is added dropwise to the cooled solution to form lithium diisopropylamide (LDA). After a brief stirring period, a solution of 3,5-difluorobromobenzene in THF is slowly added. The reaction mixture is stirred at -78 °C to allow for the formation of the lithiated intermediate.

-

Carboxylation: The reaction mixture is then transferred to a vessel containing an excess of solid carbon dioxide (dry ice). The mixture is allowed to warm to room temperature with stirring.

-

Workup: The reaction is quenched with an aqueous acid solution (e.g., 1N HCl) to a pH of 3. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Key steps in the synthesis of this compound.

Spectral Data

Spectroscopic data are essential for the structural confirmation of this compound. While full spectra are not provided here, the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data has been reported.[16][17][18] A reported ¹H NMR spectrum in CDCl₃ shows a multiplet at δ 7.20 (2H).[10] This is consistent with the two equivalent aromatic protons on the substituted ring.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry place in a well-sealed container.[8][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. echemi.com [echemi.com]

- 5. 4-Bromo- 2,6-Difluorobenzoic Acid CAS 183065-68-1 C7H3BrF2O2 [homesunshinepharma.com]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 183065-68-1 | FB69968 [biosynth.com]

- 9. This compound 97 183065-68-1 [sigmaaldrich.com]

- 10. This compound CAS#: 183065-68-1 [m.chemicalbook.com]

- 11. chemscene.com [chemscene.com]

- 12. This compound | CAS: 183065-68-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 13. 183065-68-1 this compound AKSci J90297 [aksci.com]

- 14. This compound | 183065-68-1 [chemicalbook.com]

- 15. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 16. This compound(183065-68-1) 1H NMR [m.chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzoic acid (CAS: 183065-68-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-difluorobenzoic acid, with the CAS number 183065-68-1, is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two fluorine atoms on the benzoic acid core, makes it a versatile synthetic intermediate. The presence of these functional groups allows for a variety of chemical transformations, making it a valuable building block in the fields of medicinal chemistry, agrochemistry, and materials science. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to research and development.

Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrF₂O₂ | [1][2][3] |

| Molecular Weight | 237.00 g/mol | [1][2] |

| CAS Number | 183065-68-1 | [1][2] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 198-201 °C | [1] |

| Boiling Point | 271.7 °C (Predicted) | [4] |

| Solubility | Soluble in methanol. | N/A |

| pKa | 2.11 (Predicted) | N/A |

| InChI Key | IRHPJGPQWZEZRX-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)C1=C(F)C=C(Br)C=C1F | [2] |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental ¹H, ¹³C, and ¹⁹F NMR spectra for this compound are not readily found in the searched literature. However, ¹H NMR data for a solution in CDCl₃ has been reported as δ 7.20 (2H, m).

-

Infrared (IR) Spectroscopy: Experimental IR spectra for this compound are not available in the provided search results. Data for the methyl ester derivative (this compound, methyl ester) is available and can offer some indication of the expected vibrational modes.[5]

-

Mass Spectrometry (MS): No experimental mass spectrometry data for this compound was found in the search results.

Synthesis

A common and effective method for the synthesis of this compound involves the ortho-lithiation of 3,5-difluorobromobenzene followed by carboxylation with carbon dioxide.

Experimental Protocol: Synthesis from 3,5-Difluorobromobenzene

This protocol is based on a method described in the literature.

Materials:

-

3,5-Difluorobromobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Carbon dioxide (dry ice)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

To the cooled THF, add diisopropylamine via syringe.

-

Slowly add n-butyllithium (a 2.1 M solution in hexanes is commonly used) to the stirred solution while maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for approximately 1 hour.

-

Slowly add a solution of 3,5-difluorobromobenzene in anhydrous THF to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 45 minutes to 1.5 hours to ensure complete lithiation.[4]

-

Pour the reaction mixture onto a large excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Acidify the reaction mixture to a pH of approximately 3 with 1N hydrochloric acid.[4]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.

Yield: Reported yields for this reaction are typically in the range of 66-84%.[4]

Applications in Research and Development

This compound is a key starting material in several areas of chemical research, primarily due to the synthetic versatility offered by its functional groups. The carboxylic acid can undergo standard transformations (e.g., esterification, amidation), while the bromine atom is amenable to various cross-coupling reactions, and the fluorine atoms can influence the compound's electronic properties and metabolic stability in derivative molecules.

4.1. Pharmaceutical and Medicinal Chemistry

This compound is frequently cited as an important intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[6] The fluorinated phenyl ring is a common motif in modern drug discovery, as fluorine substitution can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity.

While a specific, detailed synthesis of a marketed drug directly from this compound was not found in the searched literature, its structural motifs are present in various biologically active molecules. For instance, the related compound, 4-bromo-2-fluorobenzoic acid, is a key raw material for the synthesis of the prostate cancer drug enzalutamide (B1683756) and the leukemia drug Venclexta.[7]

4.2. Agrochemicals

Similar to its utility in pharmaceuticals, this compound serves as a precursor for the synthesis of novel herbicides and pesticides.[6] The incorporation of fluorinated aromatic moieties can lead to agrochemicals with improved efficacy and selectivity.

4.3. Materials Science

In the field of materials science, this compound can be used in the synthesis of advanced polymers and coatings. The introduction of bromo- and fluoro-substituents can enhance the thermal stability and chemical resistance of the resulting materials.[6] It has also been described as a component in the formulation of liquid crystals.[8]

Biological Activity

There is a mention in some sources of this compound being an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission. However, these claims are not substantiated with detailed experimental data or peer-reviewed studies in the provided search results. Therefore, this potential biological activity should be considered with caution pending further investigation.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-sealed container at room temperature.[2]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its well-defined physicochemical properties and established synthetic route make it an attractive starting material for researchers in drug discovery, agrochemical development, and materials science. While detailed experimental spectroscopic and biological activity data are not extensively documented in the public domain, its structural features and reactivity profile ensure its continued importance in the development of novel and functional molecules. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

References

- 1. This compound 97 183065-68-1 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. spectrabase.com [spectrabase.com]

- 4. echemi.com [echemi.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound(183065-68-1) 1H NMR [m.chemicalbook.com]

- 8. This compound | 183065-68-1 | FB69968 [biosynth.com]

"4-Bromo-2,6-difluorobenzoic acid" molecular structure

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzoic Acid

Abstract

This compound, with CAS number 183065-68-1, is a halogenated aromatic carboxylic acid.[1][2][3] Its structure, featuring a bromine atom and two fluorine atoms on the benzoic acid core, makes it a significant building block in synthetic organic chemistry. This document provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and key applications, particularly for researchers in drug development and materials science.

Molecular Structure and Identifiers

This compound is a substituted benzoic acid. The core is a benzene (B151609) ring with a carboxylic acid group. It is substituted with two fluorine atoms at positions 2 and 6, and a bromine atom at position 4.

| Identifier | Value |

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 237.00 g/mol [1][2] |

| CAS Number | 183065-68-1[1][2][4] |

| SMILES String | OC(=O)c1c(F)cc(Br)cc1F[1] |

| InChI | 1S/C7H3BrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)[1][4] |

| InChI Key | IRHPJGPQWZEZRX-UHFFFAOYSA-N[1][4][5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It typically appears as an off-white crystalline solid.[6]

| Property | Value |

| Melting Point | 198-204 °C[1] |

| Boiling Point | 271.7±40.0 °C (Predicted)[4] |

| Density | 1.872±0.06 g/cm³ (Predicted)[4] |

| pKa | 2.11±0.10 (Predicted)[4] |

| Solubility | Soluble in Methanol[4] |

| LogP | 2.5 (at 25℃)[4] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry. It shows a multiplet around δ 7.20 ppm, corresponding to the two aromatic protons.[4]

-

IR Spectroscopy: The infrared spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹), a strong absorption for the C=O (carbonyl) stretch (around 1700 cm⁻¹), and characteristic absorptions for C-F and C-Br bonds.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (237 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of this compound

A common method for the synthesis of this compound involves the ortho-lithiation of 3,5-difluorobromobenzene, followed by carboxylation with carbon dioxide.[7]

Experimental Protocol

-

Preparation of Lithium Diisopropylamide (LDA): In a reaction vessel under an inert atmosphere, tetrahydrofuran (B95107) (THF) is cooled to -78 °C.[4][8] Diisopropylamine and n-butyllithium are added sequentially.[4][8] The mixture is stirred at this temperature for a period to form the LDA reagent.

-

Lithiation: A solution of 3,5-difluorobromobenzene in THF is slowly added to the LDA solution at -78 °C.[4][8] The reaction mixture is stirred for approximately 45 minutes to allow for the formation of the lithium salt at the 4-position.[4][8]

-

Carboxylation: The reaction mixture is then transferred to a beaker containing solid carbon dioxide (dry ice) and allowed to warm to room temperature while stirring overnight.[4][8]

-

Workup and Isolation: The pH of the reaction mixture is adjusted to 3 with 1N hydrochloric acid.[4][8] The product is extracted with ethyl acetate. The organic layer is then dried over anhydrous magnesium sulfate (B86663) and the solvent is evaporated to yield this compound.[4][8] This process has been reported to achieve a yield of 84%.[4]

Applications and Biological Activity

This compound is a versatile intermediate in the synthesis of various organic compounds.[4] It is used in the creation of agrochemicals, such as insecticides and herbicides.[4][8] In the field of drug discovery and development, it is a valuable building block for creating more complex biologically active molecules.[9]

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes. It is known to be a competitive inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of compounds.[4] Additionally, it has been recognized as an inhibitor of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[4][8] This inhibitory activity makes it a subject of interest in neuropharmacology and toxicology research.

References

- 1. 4-ブロモ-2,6-ジフルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 183065-68-1 [m.chemicalbook.com]

- 5. This compound | CAS: 183065-68-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. innospk.com [innospk.com]

- 7. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 8. This compound | 183065-68-1 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

"4-Bromo-2,6-difluorobenzoic acid" solubility data

An In-depth Technical Guide on 4-Bromo-2,6-difluorobenzoic Acid: Solubility, Analysis, and Biological Interactions

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for this compound. It is important to note that while extensive searches have been conducted, specific quantitative solubility data for this compound in various solvents remains largely unavailable in the public domain. The experimental protocols provided are based on established methods for analogous compounds and should be adapted and validated for specific laboratory conditions.

Introduction

This compound (CAS No. 183065-68-1) is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and material science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzoic acid core, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. This guide provides an in-depth look at the solubility characteristics, methods for its experimental determination, and its interactions with key biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 237.00 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 198-201 °C |

| Boiling Point | 271.7 °C at 760 mmHg (Predicted) |

| pKa | 2.11 ± 0.10 (Predicted) |

Solubility Data

For a comprehensive understanding, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound. These protocols are based on standard methods for aromatic carboxylic acids.

Gravimetric Method

This method relies on the preparation of a saturated solution at a constant temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol (B129727), ethanol, acetone, water) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the set temperature for at least 12 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility. The pipette should be fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds that exhibit a significant UV absorbance and relies on the correlation between absorbance and concentration (Beer-Lambert Law).

Protocol:

-

Determination of λmax: Prepare a dilute standard solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1-3).

-

Sample Preparation and Analysis: Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Biological Interactions and Signaling Pathways

This compound has been identified as a competitive inhibitor of key enzymes, including acetylcholinesterase and cytochrome P450.

Competitive Inhibition of Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). Competitive inhibitors of AChE bind to the active site of the enzyme, preventing the binding of acetylcholine and thus leading to an increase in its concentration in the synaptic cleft.

Spectral Data Analysis of 4-Bromo-2,6-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Bromo-2,6-difluorobenzoic acid (CAS No: 183065-68-1). Due to the limited availability of directly published spectra for this specific molecule, this document combines reported data, analysis of closely related compounds, and generalized experimental protocols to serve as a valuable resource for researchers in drug development and organic synthesis.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₃BrF₂O₂

-

Molecular Weight: 237.00 g/mol

-

Appearance: Off-white solid[1]

-

Melting Point: 198-201 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below is a summary of the expected and reported NMR data for this compound.

¹H NMR Spectral Data

A patent for the preparation of this compound provides a description of the ¹H NMR spectrum.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 2H | Aromatic Protons |

| ~12.76 | m | 1H | Carboxylic Acid |

Note: The data is based on a description in a patent and a complete spectrum with coupling constants was not available.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | Carbonyl Carbon (C=O) |

| ~160-165 (d) | C-F (C2, C6) |

| ~130-135 (d) | Aromatic CH (C3, C5) |

| ~120-125 | C-Br (C4) |

| ~110-115 | C-COOH (C1) |

Note: These are predicted values based on known substituent effects on benzene (B151609) ring chemical shifts. Actual values may vary.

Infrared (IR) Spectroscopy

While a spectrum for the parent acid was not found, the FTIR spectrum for its methyl ester derivative, Methyl 4-bromo-2,6-difluorobenzoate, is available and provides insight into the expected vibrational frequencies.

Table 3: IR Spectral Data (for Methyl 4-bromo-2,6-difluorobenzoate)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, ~1450 | Medium | Aromatic C=C Bending |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1000-1100 | Strong | C-F Stretch |

| Below 800 | Medium | C-Br Stretch |

For this compound, one would expect a broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹ and a carbonyl (C=O) stretch around 1700-1725 cm⁻¹.

Mass Spectrometry (MS)

Specific mass spectral data for this compound was not found. However, the expected mass spectrum would show a molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 236/238 | Molecular ion peak [M]⁺ showing the characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br). |

| 219/221 | Loss of OH group (-17) |

| 191/193 | Loss of COOH group (-45) |

| 112 | [C₆H₂F₂]⁺ fragment |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for solid organic compounds like this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh the sample and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Secure the cap and vortex the tube until the sample is completely dissolved.

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Acquire the spectra using standard instrument parameters. For ¹H NMR, a spectral width of -2 to 12 ppm is typical. For ¹³C NMR, a spectral width of 0 to 220 ppm is common.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an infrared spectrum of the solid sample.

Materials:

-

This compound (a small amount)

-

Spatula

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

After data acquisition, clean the ATR crystal thoroughly.

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound (a small amount)

-

Suitable solvent (e.g., methanol, dichloromethane)

-

Vial

-

Direct insertion probe or GC-MS system

Procedure:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer. For a solid probe, a small amount of the solid is placed in a capillary tube which is then inserted into the probe. For GC-MS, the dissolved sample is injected into the gas chromatograph.

-

The sample is vaporized and then ionized in the ion source, typically using a 70 eV electron beam for EI.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a compound like this compound.

References

Navigating the Synthesis and Handling of 4-Bromo-2,6-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern provides a versatile scaffold for medicinal chemists and process development scientists. However, as with any halogenated organic compound, a thorough understanding of its hazard profile and proper handling procedures are paramount to ensure laboratory safety and experimental success. This in-depth technical guide provides comprehensive safety and handling information, detailed experimental protocols, and essential data presented in a clear and accessible format.

Safety and Hazard Information

The primary source of safety information for any chemical is its Safety Data Sheet (SDS). The following sections summarize the key hazards associated with this compound based on available SDS and toxicological information.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[1][2]

-

Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1]

Signal Word: Warning

Hazard Pictograms:

-

GHS07: Exclamation Mark

Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheet for the specific product being used. Key precautionary measures include:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

-

Response: A detailed response protocol is outlined in the First Aid Measures section.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Data

| Parameter | Value | Species | Route |

| LD50 | 1059 mg/kg | Mouse | Oral |

It is crucial to note that the toxicological properties of this compound have not been fully investigated, and the absence of data does not imply the absence of harm. All handling should proceed with the assumption that the compound is potentially harmful.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling, storage, and use in experimental procedures.

| Property | Value |

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 237.00 g/mol |

| Appearance | Off-white to cream-colored solid/powder |

| Melting Point | 202 - 204 °C (395.6 - 399.2 °F)[1] |

| Boiling Point | Not available |

| Flash Point | Not available |

| Solubility | No data available |

| Density | No data available |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.[1]

-

Skin Protection:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[1]

-

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area of all non-essential personnel.

-

Ventilate the area.

-

Wear appropriate personal protective equipment (see Section 3.1).

-

Contain the spill. For a solid, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from patent literature.[3] This protocol should only be performed by trained chemists in a well-equipped laboratory with appropriate safety measures in place.

Materials:

-

3,5-Difluorobromobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (B95107) (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature thermometer

-

Schlenk line or other inert atmosphere setup

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inlet for inert gas. Flame-dry the glassware under vacuum and backfill with argon or nitrogen.

-

Reaction Initiation: To the flask, add dry THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium solution to the cooled THF via the dropping funnel while maintaining the temperature at -78 °C.

-

Addition of Starting Material: In a separate dry flask, dissolve 3,5-difluorobromobenzene in dry THF. Add this solution dropwise to the n-BuLi solution in the reaction flask, ensuring the temperature remains at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Carboxylation: Carefully and slowly add crushed dry ice to the reaction mixture in small portions. The temperature will rise but should be kept as low as possible. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

-

Work-up:

-

Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product as a white to off-white solid.

Visualizations

Logical Relationship Diagram: Risk Assessment and Mitigation

Caption: Risk assessment and mitigation workflow for handling this compound.

Experimental Workflow Diagram: Synthesis of this compound

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis. A comprehensive understanding of its hazards and the implementation of rigorous safety protocols are non-negotiable for its use in a research or development setting. This guide provides a foundation for the safe and effective handling of this compound. Researchers are strongly encouraged to consult the most up-to-date Safety Data Sheet from their supplier before commencing any work and to conduct a thorough risk assessment for their specific experimental conditions.

References

4-Bromo-2,6-difluorobenzoic Acid: A Technical Overview of Its Role as a Synthetic Precursor and Putative Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2,6-difluorobenzoic acid is a halogenated aromatic carboxylic acid that has garnered significant attention not as a direct therapeutic agent with a well-defined mechanism of action, but as a crucial and versatile building block in synthetic chemistry. Its primary application lies in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. While some commercial chemical databases allude to potential enzyme inhibitory activity, a thorough review of the scientific literature reveals a conspicuous absence of dedicated studies to elucidate its specific biological targets and signaling pathways. This technical guide provides a comprehensive overview of the established role of this compound as a chemical intermediate and discusses the putative, yet uncorroborated, biological activities mentioned in commercial contexts.

Primary Role as a Synthetic Intermediate

The chemical structure of this compound, featuring a carboxylic acid group, a bromine atom, and two fluorine atoms on a benzene (B151609) ring, makes it an exceptionally useful precursor in organic synthesis. These functional groups provide multiple reactive sites for a variety of chemical transformations, enabling the construction of complex molecular architectures.

Its utility is particularly prominent in the following areas:

-

Pharmaceutical Development: It serves as a key starting material in the synthesis of various pharmaceutical compounds, with mentions in the literature as an intermediate for anti-inflammatory and analgesic drugs.[1] The fluorine and bromine substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecules.[1]

-

Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[1]

-

Material Science: It is incorporated into polymers and liquid crystals, where the halogen atoms can enhance properties such as thermal stability and chemical resistance.[1]

References

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2,6-difluorobenzoic acid, with the CAS number 183065-68-1, is a highly versatile synthetic intermediate widely utilized in the fields of pharmaceutical development, agrochemicals, and materials science.[1][2][3][4] Its unique molecular architecture, featuring a carboxylic acid group and a strategically halogenated aromatic ring, provides multiple reaction sites, making it a valuable building block for complex molecular synthesis.[5] The presence of two electron-withdrawing fluorine atoms ortho to the carboxylic acid significantly influences the compound's acidity and the reactivity of the aromatic ring, while the bromine atom serves as a key handle for cross-coupling reactions.[1][5] This guide provides a comprehensive overview of its physical properties, core reactivity, and detailed experimental protocols for its key transformations.

Physicochemical Properties

This compound is typically an off-white crystalline solid, a form that indicates its purity and stability under standard conditions.[1] Its key physical and chemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₂O₂ | [1][6][7] |

| Molecular Weight | 237.00 g/mol | [1][6][7] |

| Appearance | Off-white crystalline powder/solid | [1][2][5] |

| Melting Point | 198-203 °C | [1][2][5] |

| Boiling Point | 271.7 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.872 g/cm³ | [1] |

| pKa | 2.11 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

| Storage | Store in a cool, dry, well-sealed environment, away from moisture.[1][8] | Room Temperature, Sealed in dry.[2] |

Core Reactivity Profile

The reactivity of this compound is primarily dictated by its three key functional components: the carboxylic acid group, the bromine atom, and the electron-deficient difluorinated aromatic ring.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is the most straightforward site for derivatization, readily undergoing reactions such as esterification and amide bond formation.

-

Amide Coupling: This is a crucial transformation for pharmaceutical synthesis. The carboxylic acid can be activated by a wide range of modern coupling reagents (e.g., HATU, HBTU, EDC) to react with primary or secondary amines, forming the corresponding amide. The choice of coupling reagent and conditions is critical to ensure high yields and minimize side reactions.[9]

-

Esterification: Standard esterification methods, such as Fischer esterification with an alcohol under acidic catalysis or reaction with alkyl halides in the presence of a base, can be employed to synthesize the corresponding esters, like methyl 4-bromo-2,6-difluorobenzoate.[10][11]

Reactions at the Bromine Atom

The bromine atom is an excellent functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[12] The bromine atom on this compound can be efficiently coupled with various boronic acids or esters in the presence of a palladium catalyst and a base.[1][12][13] This allows for the introduction of a wide array of aryl or vinyl substituents at the 4-position.[12]

Reactivity of the Aromatic Ring

The two fluorine atoms strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) while also directing electrophilic aromatic substitution. However, the primary reactivity related to the ring itself often involves the initial lithiation for carboxylation.

-

Synthesis via Directed Ortho-Metalation: The parent compound itself is synthesized from 3,5-difluorobromobenzene.[2][14] This process involves a directed ortho-metalation, where an organolithium reagent, such as lithium diisopropylamide (LDA), selectively deprotonates the position between the two fluorine atoms. This lithiated intermediate is then quenched with carbon dioxide to form the carboxylic acid group.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via directed ortho-metalation and carboxylation of 3,5-difluorobromobenzene.[2][3]

-

Preparation of LDA: In a flame-dried flask under a nitrogen atmosphere, cool 70 mL of anhydrous tetrahydrofuran (B95107) (THF) to -78 °C.

-

Sequentially add diisopropylamine (B44863) (4 mL, 28.5 mmol) and n-butyllithium (13 mL, 27.2 mmol, 2.1 M solution in hexane).

-

Stir the reaction mixture at -78 °C for 1 hour to form lithium diisopropylamide (LDA).

-

Lithiation: Slowly add a solution of 3,5-difluorobromobenzene (5.0 g, 25.9 mmol) in 15 mL of anhydrous THF to the LDA solution at -78 °C.

-

Continue stirring at -78 °C for 45 minutes.

-

Carboxylation: Transfer the reaction solution into a beaker containing an excess of solid carbon dioxide (dry ice).

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Work-up: Adjust the pH of the mixture to 3 using 1N aqueous hydrochloric acid.

-

Extract the product with ethyl acetate (B1210297) (EtOAc).

-

Purification: Collect the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter and concentrate under reduced pressure to afford this compound. (Reported Yield: 5.15 g, 84%).[2][3]

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol is a general method adaptable for coupling this compound with a desired amine.

-

Acid Activation: To a solution of this compound (1.0 eq) in anhydrous DMF, add diisopropylethylamine (DIPEA) (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Slowly add the desired amine partner (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical Suzuki-Miyaura coupling reaction involving an aryl bromide like this compound.[12][13]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, often a mixture such as dioxane/water or toluene/ethanol/water.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with 1N HCl to precipitate the product.

-

Purification: Filter the solid product or extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations: Reaction Pathways and Workflows

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Amide Coupling Workflow

Caption: General workflow for amide bond formation.

Suzuki-Miyaura Coupling Workflow

Caption: Logical flow of a Suzuki-Miyaura cross-coupling reaction.

References

- 1. innospk.com [innospk.com]

- 2. This compound CAS#: 183065-68-1 [m.chemicalbook.com]

- 3. This compound | 183065-68-1 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | CAS: 183065-68-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. fishersci.com [fishersci.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Aobchem 4-Bromo-2, 6-difluorobenzoic acid methyl ester, AOBCHEM USA 22316-100G. | Fisher Scientific [fishersci.com]

- 12. nbinno.com [nbinno.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

4-Bromo-2,6-difluorobenzoic Acid: A Key Building Block in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-difluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a pivotal intermediate in various fields of chemical synthesis. Its unique structural features, including a bromine atom and two fluorine atoms ortho to the carboxylic acid group, impart distinct reactivity and properties that make it a valuable tool for the construction of complex molecules. This technical guide provides a comprehensive overview of the key chemical features of this compound, including its physicochemical properties, synthesis, and diverse applications, with a focus on its role in pharmaceutical and materials science research.

Core Chemical and Physical Properties

This compound is a stable, off-white crystalline solid at room temperature. The presence of the electron-withdrawing fluorine and bromine atoms significantly influences its chemical behavior, particularly the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 183065-68-1 | [1][2][3][4] |

| Molecular Formula | C₇H₃BrF₂O₂ | [1][2][3][4] |

| Molecular Weight | 237.00 g/mol | [2][4] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 198-204 °C | [2][3] |

| Boiling Point | 271.7 °C at 760 mmHg | [1] |

| Density | 1.872 g/cm³ | [1] |

| Purity | ≥97% | [2] |

Table 2: Spectroscopic Data

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the directed ortho-metalation of 3,5-difluorobromobenzene, followed by carboxylation.

Experimental Protocol: Synthesis of this compound [6]

Materials:

-

3,5-difluorobromobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Solid carbon dioxide (dry ice)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.

-

To the LDA solution, add a solution of 3,5-difluorobromobenzene (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

In a separate beaker, place an excess of crushed solid carbon dioxide.

-

Transfer the reaction mixture onto the solid carbon dioxide via a cannula.

-

Allow the mixture to warm to room temperature and stir until all the carbon dioxide has sublimated.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Key Chemical Reactions and Applications

The unique substitution pattern of this compound makes it a versatile building block for the synthesis of a wide range of more complex molecules. The carboxylic acid group can be readily converted to esters, amides, and acid chlorides, while the bromine atom serves as a handle for various cross-coupling reactions.

Amide Bond Formation

The carboxylic acid moiety can be activated and coupled with a variety of amines to form amide bonds, which are prevalent in many biologically active compounds.

Representative Experimental Protocol: Amide Coupling using HATU

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the amine (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

-

Add HATU (1.2 equivalents) in one portion to the stirred mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various boronic acids or their esters. This reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceuticals.

Representative Experimental Protocol: Suzuki-Miyaura Coupling [7][8][9]

Materials:

-

This compound (or its ester derivative)

-

Arylboronic acid or ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/water)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add this compound (or its ester) (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Visualization of Synthetic Utility

The following diagram illustrates the role of this compound as a central building block in the synthesis of more complex molecules through various chemical transformations.

Caption: Synthetic pathways originating from this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, making it an essential intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials. The synthetic protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this important compound in their research endeavors.

References

- 1. innospk.com [innospk.com]

- 2. This compound 97 183065-68-1 [sigmaaldrich.com]

- 3. This compound | 183065-68-1 | FB69968 [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzoic Acid for Researchers and Drug Development Professionals

An essential building block in modern medicinal chemistry and materials science, 4-Bromo-2,6-difluorobenzoic acid (CAS No. 183065-68-1) is a versatile synthetic intermediate. Its unique trifunctionalized aromatic core, featuring a carboxylic acid, a bromine atom, and two fluorine atoms, offers a rich platform for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of this compound, including a summary of commercially available suppliers and pricing, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and visual representations of these chemical processes.

Core Properties and Applications

This compound is an off-white crystalline solid with a molecular weight of 237.00 g/mol .[1][2] Its structure is particularly valuable for several reasons:

-

Orthogonal Reactivity: The carboxylic acid, bromo, and fluoro groups exhibit different reactivities, allowing for selective chemical transformations at each position. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[3]

-

Fluorine Substitution: The presence of two fluorine atoms ortho to the carboxylic acid can significantly influence the physicochemical properties of derivative molecules. These fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all of which are desirable traits in drug candidates.

-

Synthetic Intermediate: It serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[4] In the pharmaceutical industry, it is a key component in the development of anti-inflammatory and analgesic drugs.[3][5] Its applications also extend to the formulation of herbicides and pesticides in the agrochemical sector and the creation of advanced polymers and coatings in materials science.[3][5]

Suppliers and Pricing

The availability and cost of this compound can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of known suppliers. Researchers are advised to request quotes for the most current pricing, especially for bulk quantities.

| Supplier | CAS Number | Purity | Available Quantities | Indicative Pricing |

| Biosynth | 183065-68-1 | Not specified | 0.05 kg, 0.1 kg, Custom | $95.00 for 0.05 kg or 0.1 kg |

| Sigma-Aldrich | 183065-68-1 | 97% | Research quantities | Price available upon request/login |

| Chem-Impex | 183065-68-1 | ≥ 98% (GC) | Research quantities | Price available upon request/login |

| TCI America (via Fisher Scientific) | 183065-68-1 | ≥ 98.0% | 5 g | Price available upon request/login[6] |

| Santa Cruz Biotechnology | 183065-68-1 | Not specified | Research quantities | Price available upon request/login |

| FINETECH INDUSTRY LIMITED | 183065-68-1 | Not specified | Various pack sizes, bulk | Price available upon request/login[7] |

| Echemi | 183065-68-1 | 98%, 99%, 99.5% | Research and bulk | Inquiry required[8][9] |

| Chemsrc.com | 183065-68-1 | Not specified | 1 kg | Inquiry required[10] |

Note: Pricing is subject to change and may not include shipping and handling fees. The prices listed are for informational purposes only.

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in a research setting.

Synthesis of this compound

A common laboratory-scale synthesis involves the ortho-lithiation of 3,5-difluorobromobenzene followed by carboxylation with carbon dioxide.

Materials:

-

3,5-difluorobromobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Solid carbon dioxide (dry ice)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF.

-

The THF is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the stirred THF.

-

3,5-difluorobromobenzene (1.0 equivalent) dissolved in a small amount of anhydrous THF is then added slowly to the reaction mixture, maintaining the temperature at -78 °C.

-

The reaction is stirred at -78 °C for 45 minutes.

-

The reaction mixture is then transferred via cannula to a beaker containing an excess of crushed solid carbon dioxide, with vigorous stirring.

-

The mixture is allowed to warm to room temperature, during which the excess CO₂ will sublime.

-

Once at room temperature, the pH of the mixture is adjusted to approximately 3 with 1N aqueous HCl.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are collected and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent system (e.g., 4:1 mixture of 1,4-dioxane (B91453) and water)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, the palladium catalyst, and the base.

-

The flask is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

-

The degassed solvent mixture is added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired biaryl carboxylic acid.

Visualizing Chemical Workflows

Diagrams of the synthetic pathways provide a clear, high-level overview of the chemical processes.

References

- 1. This compound | 183065-68-1 | FB69968 [biosynth.com]

- 2. This compound 97 183065-68-1 [sigmaaldrich.cn]

- 3. innospk.com [innospk.com]

- 4. This compound CAS#: 183065-68-1 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. This compound | CAS: 183065-68-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. This compound Price from Supplier Brand Anhui quda Chemical Co., Ltd on Chemsrc.com [chemsrc.com]

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzoic acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-difluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a pivotal building block in synthetic organic chemistry. Its unique structural features, characterized by the presence of bromine and two fluorine atoms on the benzene (B151609) ring, impart distinct reactivity and physicochemical properties. This guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of this versatile compound, with a particular focus on its role in the development of pharmaceuticals and advanced materials. Detailed experimental protocols for its synthesis and a thorough analysis of its spectroscopic data are presented to support researchers in their scientific endeavors.

Introduction

This compound (CAS No. 183065-68-1) is a white to off-white crystalline solid that has garnered significant interest in various fields of chemical research and development.[1] The strategic placement of a bromine atom and two sterically hindering fluorine atoms ortho to the carboxylic acid functionality provides a unique platform for the synthesis of complex molecules. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic group and influences the regioselectivity of further chemical transformations. This guide aims to be a comprehensive resource, consolidating the known information on this compound and providing practical guidance for its use in a laboratory setting.

Discovery and History

While a definitive singular "discovery" of this compound is not prominently documented in the readily available scientific literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The synthesis and investigation of polyhalogenated benzoic acids have been a continuous area of research, driven by the need for novel intermediates in medicinal and materials science. The development of selective ortho-lithiation and directed metalation reactions in the mid to late 20th century provided the synthetic tools necessary for the preparation of such highly substituted aromatic compounds.

The earliest accessible and detailed descriptions of the synthesis of this compound appear in the patent literature, highlighting its immediate industrial relevance. For instance, Chinese patent CN101050176A describes a method for its preparation, emphasizing its utility as an intermediate for liquid crystals, pharmaceuticals, and agricultural chemicals.[2] This suggests that the compound was likely synthesized and its utility recognized in industrial research before its extensive appearance in academic journals.